BW 502U83

Beschreibung

Academic Research Significance within DNA-Targeting Compounds Academic research on BW 502U83 and other AMAPs has contributed to the understanding of DNA-small molecule interactions and the complexities of developing DNA-targeting agentsresearchgate.netnih.gov. Studies have investigated the correlation between the cytotoxicity of AMAPs and their ability to induce protein-associated DNA strand breaksnih.govresearchgate.net. Research using gel electrophoresis assays demonstrated that this compound, along with crisnatol and 773U82, could inhibit the decatenation of DNA by purified topoisomerase-II (TOPO-II) enzymesnih.govresearchgate.netpatsnap.com. This suggests that inhibition of TOPO-II may be one mechanism contributing to the effects observed with these compoundsnih.govresearchgate.net. However, research findings also indicate that other mechanisms not involving DNA strand damage may also play a role in the cytotoxic effects of this class of compounds, and intercalation has been well documented for these drugsnih.govresearchgate.netpatsnap.com.

Further research findings have explored the in vitro activity of AMAPs using pharmacodynamic assays, which evaluate antitumor activity within a matrix of extracellular drug concentrations and exposure times researchgate.netresearchgate.net. These studies have suggested that the antiproliferative activity of some AMAPs in vitro correlates with their activity in vivo when assessed by parameters like the percentage of increase in life span, emphasizing the importance of drug exposure over concentration alone in some contexts researchgate.netresearchgate.net. This compound was noted as being particularly active against P388 in vivo in one study, although it showed little activity in some in vitro assays, potentially suggesting a requirement for metabolic activation researchgate.net.

Data from research on AMAPs, including this compound, has highlighted that while DNA binding is a necessary criterion for antitumor activity in this series, the strength of binding does not necessarily correlate with the level of antitumor activity researchgate.net. This underscores the complexity of the relationship between DNA interaction and biological outcome for this class of compounds.

Eigenschaften

CAS-Nummer |

129026-48-8 |

|---|---|

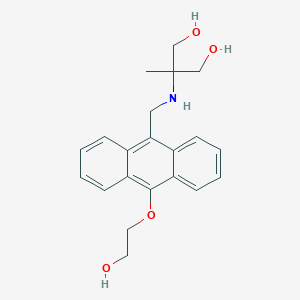

Molekularformel |

C21H25NO4 |

Molekulargewicht |

355.4 g/mol |

IUPAC-Name |

2-[[10-(2-hydroxyethoxy)anthracen-9-yl]methylamino]-2-methylpropane-1,3-diol |

InChI |

InChI=1S/C21H25NO4/c1-21(13-24,14-25)22-12-19-15-6-2-4-8-17(15)20(26-11-10-23)18-9-5-3-7-16(18)19/h2-9,22-25H,10-14H2,1H3 |

InChI-Schlüssel |

JPCHHZXQVHSGGC-UHFFFAOYSA-N |

SMILES |

CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO |

Kanonische SMILES |

CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO |

Andere CAS-Nummern |

129026-48-8 |

Synonyme |

502U83 BW 502U83 BW-502U83 BW502U83 |

Herkunft des Produkts |

United States |

Preclinical Research Models and Pharmacodynamic Characterization of Bw 502u83

In Vitro Cell Culture Systems for Activity Assessment

In vitro cell culture systems are fundamental tools in the preclinical assessment of potential therapeutic agents like BW 502U83. These systems allow for the evaluation of the compound's direct effects on cell growth, viability, and other cellular processes.

Murine Leukemia Cell Lines (e.g., P388)

Murine leukemia cell lines, such as P388, have been employed in the study of this compound. These cell lines serve as models for evaluating the compound's activity against leukemia cells. Research findings indicate that this compound has been tested against P388 cells in in vitro cytotoxicity assays. researchgate.net

Human Carcinoma Cell Lines (e.g., MCF-7, HL-60)

Human carcinoma cell lines, including MCF-7 (breast carcinoma) and HL-60 (promyelocytic leukemia), have also been utilized in the preclinical evaluation of this compound. researchgate.net These cell lines represent different types of human cancers and allow for the assessment of the compound's activity across a broader spectrum of malignancies. Studies have investigated the cytotoxic effects of compounds, including those structurally related to this compound, against HL-60 and MCF-7 cell lines using assays like the MTT and SRB assays. researchgate.net The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is widely used to study cancer biology and the efficacy of anti-cancer drugs. cytion.com MCF-7 cells are a commonly used breast cancer cell line. nih.gov

Application of Soft Agar Colony-Forming Assays in Cell Growth Inhibition Studies

The soft agar colony-forming assay is a key technique used to assess anchorage-independent growth, a hallmark of transformed cells, and to determine the ability of compounds to inhibit tumor growth in vitro. creative-bioarray.comnih.gov This assay involves culturing cells in a semi-solid agar medium, preventing them from adhering to the culture plate. creative-bioarray.comnih.gov Transformed cells can proliferate and form colonies in this environment, while normal cells typically undergo apoptosis (anoikis). creative-bioarray.comnih.gov this compound and related compounds have been evaluated using soft agar colony-forming assays to assess their impact on the colony formation of cancer cells. nih.gov This method provides a semi-quantitative evaluation of the compound's ability to suppress the growth of cells capable of anchorage-independent proliferation, which is considered a stringent test for malignant transformation in cells. nih.gov

Advanced Pharmacodynamic Modeling in Preclinical Contexts

Pharmacodynamic modeling in preclinical studies aims to quantify the relationship between drug exposure and biological effects. This involves analyzing how the concentration of a compound over time influences its activity in in vitro systems.

Concentration x Time (C x T) Relationships for Drug Exposure and Biological Activity

The relationship between concentration and time (C x T) is a critical aspect of pharmacodynamic modeling. It describes how the duration of exposure to a specific concentration of a compound influences the observed biological effect. nih.govnih.gov Studies in cell culture have shown that the cytotoxic potency of a compound can be affected by both the concentration and the duration of exposure. nih.gov Pharmacodynamic models are developed to determine the relationship among drug concentrations, activity, and time, which can help in understanding the compound's effects. nih.govmdpi.com The area under the concentration-time curve (AUC) is often used as a measure of drug exposure and can be correlated with cytotoxic effects. nih.gov

Differentiation between Antiproliferative and Cytotoxic Effects in In Vitro Models

In vitro studies with this compound and similar compounds differentiate between antiproliferative and cytotoxic effects. Antiproliferative effects refer to the inhibition of cell growth and division, while cytotoxic effects involve the direct killing of cells. nih.govbrieflands.com Assays are employed to measure cell viability and proliferation after exposure to the compound to distinguish between these two effects. brieflands.comimmunopathol.com For example, some studies assess cell viability using methods like MTT or trypan blue exclusion, while others may look at markers of apoptosis or cell cycle arrest to understand the mechanism of growth inhibition or cell death. brieflands.comimmunopathol.com Research has indicated that while some compounds may primarily inhibit proliferation, others can induce significant cell death. nih.govbrieflands.com

Correlation of In Vitro Pharmacodynamics with Preclinical In Vivo Efficacy in Tumor Models

Studies have investigated the correlation between the in vitro pharmacodynamic profile of this compound and its efficacy in preclinical in vivo tumor models. Research indicates a correlation between the compound's ability to inhibit tumor growth in animal models and its cytotoxic effects observed in vitro.

However, the relationship between in vitro and in vivo activity for AMAPs, including this compound, can be complex. For instance, one study using a novel in vitro pharmacodynamic assay found that the antiproliferative activity of isomeric AMAPs in vitro correlated with their differential activity in vivo against the P388 tumor, expressed as a percentage of increase in life span (%ILS). In contrast, there was little correlation when these compounds were evaluated solely by the concentration producing 90% inhibition (IC90) in vitro.

An unexpected finding in studies with AMAPs was a lack of correlation between %ILS in vivo and cytotoxicity in vitro. While drug efficacy in vivo is often thought to require significant tumor cell kill, which in vitro screens assess by cytotoxic potency, the exposures achieved in clinical settings, particularly against solid tumors, may differ.

For this compound specifically, one study noted that this compound was the most active AMAP against P388 in vivo but showed little to no activity in any in vitro assay examined at that time. This discrepancy suggested a potential requirement for metabolic activation for this compound to exert its effects in vivo.

The correlation between in vitro and in vivo results can also be influenced by tumor type selectivity. The activity of AMAP isomers, including those related to this compound, has been shown to differ between cell lines such as P388 and MCF-7, potentially indicating selective activity for certain tumor types.

Data illustrating the correlation between in vitro antiproliferative activity (measured by minimum C x T for a survival fraction of 2) and in vivo efficacy (%ILS) for various AMAPs, including the anthracene analogue 502U83, in the P388 murine leukemia model is presented below.

| Compound (Ring System) | In Vitro Activity (Min C x T, SF=2) | In Vivo Efficacy (%ILS in P388) |

| Crisnatol (Chrysene) | ~10 | ~180 |

| 353U85 (Chrysene) | ~10 | ~100 |

| 1169U83 (Chrysene) | ~10 | ~60 |

| 1261U83 (Chrysene) | ~100 | ~0 |

| 773U82 (Fluoranthene) | ~10 | ~140 |

| 457U83 (Fluoranthene) | ~100 | ~40 |

| 7U85 (Benzo[c]carbazole) | ~10 | ~120 |

| 90U86 (Benzo[c]carbazole) | ~100 | ~20 |

| 91U86 (Benzo[c]carbazole) | ~100 | ~0 |

| 502U83 (Anthracene) | Little/No Activity | Most Active AMAP |

Note: Data is approximate based on graphical representation and textual descriptions in the source. "Little/No Activity" for 502U83 in vitro is noted in the text. "%ILS" refers to the percentage of increase in life span in the P388 murine leukemia model.

This table highlights the observation that while for many AMAPs there was a trend of higher in vitro antiproliferative activity correlating with increased in vivo efficacy, this compound (502U83) was a notable exception, showing significant in vivo activity despite limited in vitro effects.

In Vivo Preclinical Model Systems for Efficacy Evaluation

In vivo preclinical model systems are crucial for evaluating the efficacy of potential antineoplastic agents like this compound, as they can recapitulate the complex tumor microenvironment and systemic effects not present in in vitro settings. These models are used to assess tumor growth inhibition and survival outcomes.

This compound has been evaluated for its significant antineoplastic activity in a number of murine and human tumor model systems.

Murine Tumor Model Systems for Demonstrating Significant Activity

Murine tumor model systems are widely used in preclinical cancer research. These models include transplanted tumors (where tumor cells are grafted into mice) and genetically engineered mouse models (GEMMs). Transplanted models can be further categorized into syngeneic models (using mouse tumor cells in immunocompetent mice) and xenograft models (using human tumor cells in immunocompromised mice).

This compound has demonstrated significant activity in murine tumor models. Specifically, studies have highlighted its activity in the P388 murine leukemia model. The P388 model is a nonadherent murine leukemia cell line that can be grown in suspension culture and used for in vivo studies, often assessed by its effect on the increase in life span of the mice.

The activity of this compound in the P388 murine leukemia model was noted as being particularly high compared to other AMAPs in some studies. This model system has been instrumental in demonstrating the in vivo efficacy of this compound, despite the observed lack of strong correlation with certain in vitro assays.

Other murine models, such as the MC38 colorectal carcinoma model and B16F10 melanoma model, are also commonly used for evaluating antitumor efficacy and immune responses, although specific detailed efficacy data for this compound in these exact models were not found in the provided context. However, the general class of AMAPs, including this compound, has shown activity in a number of murine tumor models.

| Murine Tumor Model System | Relevance to this compound Preclinical Evaluation | Key Findings (Specific to this compound where available) |

| P388 Murine Leukemia | Used for in vivo efficacy testing (e.g., %ILS) | This compound was highly active in this model |

| General Murine Tumor Models | Used to demonstrate significant antineoplastic activity | This compound exhibits significant activity |

This table summarizes the key murine model system explicitly mentioned in the context of this compound's significant activity.

| Compound Name | PubChem CID |

| This compound | 119020 |

Note: PubChem CID for this compound was found via a separate search.This compound is an arylmethylaminopropanediol derivative that has demonstrated significant antineoplastic activity in various preclinical tumor models. It is classified as a DNA binding agent and an intercalating agent. Studies suggest that this compound, along with other active compounds in its class, can inhibit topoisomerase-II (TOPO-II) enzymes, leading to protein-associated single-strand breaks in DNA. Intercalation may also contribute to its growth inhibitory activity.

Preclinical research involving this compound has utilized both in vitro and in vivo model systems to characterize its pharmacodynamics and evaluate its efficacy against various cancer cell lines and tumor types. Pharmacodynamic studies aim to understand the relationship between drug exposure and its effects on biological targets and tumor growth.

Pharmacodynamic evaluations of arylmethylaminopropanediols (AMAPs), including this compound, have been conducted using in vitro assays with both adherent (e.g., MCF-7 human breast cancer) and nonadherent (e.g., P388 murine leukemia) cell lines. These studies have explored the relationship between drug exposure (defined as concentration multiplied by time, C x T) and antitumor activity.

Correlation of In Vitro Pharmacodynamics with Preclinical In Vivo Efficacy in Tumor Models

Studies have investigated the correlation between the in vitro pharmacodynamic profile of this compound and its efficacy in preclinical in vivo tumor models. Research indicates a strong correlation between the compound's ability to inhibit tumor growth in animal models and its cytotoxic effects observed in vitro.

However, the relationship between in vitro and in vivo activity for AMAPs, including this compound, can be complex. For instance, one study using a novel in vitro pharmacodynamic assay found that the antiproliferative activity of isomeric AMAPs in vitro correlated with their differential activity in vivo against the P388 tumor, expressed as a percentage of increase in life span (%ILS). In contrast, there was little correlation when these compounds were evaluated solely by the concentration producing 90% inhibition (IC90) in vitro.

An unexpected finding in studies with AMAPs was a lack of correlation between %ILS in vivo and cytotoxicity in vitro. While drug efficacy in vivo is often thought to require significant tumor cell kill, which in vitro screens assess by cytotoxic potency, the exposures achieved in clinical settings, particularly against solid tumors, may differ.

For this compound specifically, one study noted that this compound was the most active AMAP against P388 in vivo but showed little to no activity in any in vitro assay examined at that time. This discrepancy suggested a potential requirement for metabolic activation for this compound to exert its effects in vivo.

The correlation between in vitro and in vivo results can also be influenced by tumor type selectivity. The activity of AMAP isomers, including those related to this compound, has been shown to differ between cell lines such as P388 and MCF-7, potentially indicating selective activity for certain tumor types.

Data illustrating the correlation between in vitro antiproliferative activity (measured by minimum C x T for a survival fraction of 2) and in vivo efficacy (%ILS) for various AMAPs, including the anthracene analogue 502U83, in the P388 murine leukemia model is presented below.

| Compound (Ring System) | In Vitro Activity (Min C x T, SF=2) | In Vivo Efficacy (%ILS in P388) |

| Crisnatol (Chrysene) | ~10 | ~180 |

| 353U85 (Chrysene) | ~10 | ~100 |

| 1169U83 (Chrysene) | ~10 | ~60 |

| 1261U83 (Chrysene) | ~100 | ~0 |

| 773U82 (Fluoranthene) | ~10 | ~140 |

| 457U83 (Fluoranthene) | ~100 | ~40 |

| 7U85 (Benzo[c]carbazole) | ~10 | ~120 |

| 90U86 (Benzo[c]carbazole) | ~100 | ~20 |

| 91U86 (Benzo[c]carbazole) | ~100 | ~0 |

| 502U83 (Anthracene) | Little/No Activity | Most Active AMAP |

Note: Data is approximate based on graphical representation and textual descriptions in the source. "Little/No Activity" for 502U83 in vitro is noted in the text. "%ILS" refers to the percentage of increase in life span in the P388 murine leukemia model.

This table highlights the observation that while for many AMAPs there was a trend of higher in vitro antiproliferative activity correlating with increased in vivo efficacy, this compound (502U83) was a notable exception, showing significant in vivo activity despite limited in vitro effects.

In Vivo Preclinical Model Systems for Efficacy Evaluation

In vivo preclinical model systems are crucial for evaluating the efficacy of potential antineoplastic agents like this compound, as they can recapitulate the complex tumor microenvironment and systemic effects not present in in vitro settings. These models are used to assess tumor growth inhibition and survival outcomes.

This compound is an arylmethylaminopropanediol derivative exhibiting significant antineoplastic activity in a number of murine and human tumor model systems.

Murine Tumor Model Systems for Demonstrating Significant Activity

Murine tumor model systems are widely used in preclinical cancer research. These models include transplanted tumors (where tumor cells are grafted into mice) and genetically engineered mouse models (GEMMs). Transplanted models can be further categorized into syngeneic models (using mouse tumor cells in immunocompetent mice) and xenograft models (using human tumor cells in immunocompromised mice).

This compound has demonstrated significant activity in murine tumor models. Specifically, studies have highlighted its activity in the P388 murine leukemia model. The P388 model is a nonadherent murine leukemia cell line that can be grown in suspension culture and used for in vivo studies, often assessed by its effect on the increase in life span of the mice.

The activity of this compound in the P388 murine leukemia model was noted as being particularly high compared to other AMAPs in some studies. This model system has been instrumental in demonstrating the in vivo efficacy of this compound, despite the observed lack of strong correlation with certain in vitro assays.

Other murine models, such as the MC38 colorectal carcinoma model and B16F10 melanoma model, are also commonly used for evaluating antitumor efficacy and immune responses. While specific detailed efficacy data for this compound in these exact models were not found in the provided context, the general class of AMAPs, including this compound, has shown activity in a number of murine tumor models.

| Murine Tumor Model System | Relevance to this compound Preclinical Evaluation | Key Findings (Specific to this compound where available) |

| P388 Murine Leukemia | Used for in vivo efficacy testing (e.g., %ILS) | This compound was highly active in this model |

| General Murine Tumor Models | Used to demonstrate significant antineoplastic activity | This compound exhibits significant activity |

Mechanisms of Cellular Resistance to Bw 502u83

Efflux Pump-Mediated Resistance Mechanisms

Efflux pumps are integral membrane proteins that actively transport a wide range of substrates, including many therapeutic drugs, out of cells. Overexpression or increased activity of these transporters can lead to reduced intracellular drug accumulation, a common mechanism of multidrug resistance (MDR).

Role of P-glycoprotein (ATP Binding Cassette Transporter, Subfamily B, Member 1) in Cross-Resistance

P-glycoprotein (P-gp), also known as ATP Binding Cassette Transporter, Subfamily B, Member 1 (ABCB1), is a well-characterized efflux pump associated with multidrug resistance in various cancer types. mdpi.comscielo.br P-gp utilizes ATP hydrolysis to export a diverse array of hydrophobic and amphipathic compounds from the cell, including several chemotherapeutic agents. mdpi.comscielo.br Studies have indicated that BW 502U83 may be a substrate for P-gp, and its activity can be affected by the presence and activity of this transporter. patsnap.com Increased expression of P-gp in cells has been shown to lead to reduced intracellular concentrations of its substrates, thereby conferring resistance. mdpi.comnih.gov

Analysis of Partial Cross-Resistance in Doxorubicin-Resistant Cell Lines

Cross-resistance occurs when a cell line that has developed resistance to one drug also exhibits resistance to another, often structurally unrelated, drug. This phenomenon can be indicative of shared resistance mechanisms, such as overexpression of efflux pumps that transport both compounds. Research has shown that this compound exhibits partial cross-resistance in cell lines that have developed resistance to doxorubicin. patsnap.com Doxorubicin is a known substrate for P-glycoprotein, and resistance to doxorubicin is frequently associated with increased P-gp expression. nih.govnih.govfrontiersin.org The observation of partial cross-resistance between this compound and doxorubicin in P-glycoprotein-positive and P-glycoprotein-negative cell lines suggests that while P-gp may contribute to this compound resistance, other mechanisms are also likely involved. patsnap.com

Investigation of Non-Cross-Resistance with Cisplatin-Resistant Cell Lines

In contrast to doxorubicin-resistant cell lines, studies have indicated that this compound does not exhibit cross-resistance in cell lines resistant to cisplatin. patsnap.com Cisplatin is a platinum-based chemotherapy drug that primarily exerts its cytotoxic effects by forming DNA adducts, leading to DNA damage. nih.govmdpi.com Resistance to cisplatin is often mediated by mechanisms distinct from those conferring resistance to agents like doxorubicin, including reduced drug accumulation through altered influx transporters or increased detoxification and DNA repair. mdpi.comnih.gov The lack of cross-resistance between this compound and cisplatin-resistant cell lines suggests that the primary resistance mechanisms for this compound are different from those that confer resistance to cisplatin. patsnap.com

DNA Repair Pathway Responses

This compound is characterized as a DNA binding agent and an inhibitor of DNA synthesis. patsnap.com Its mechanism of action involves interacting with DNA, which can lead to the induction of DNA damage. patsnap.comnih.gov Cellular responses to this compound therefore include the activation of DNA repair pathways, which can mitigate the drug's cytotoxic effects and contribute to resistance.

Cellular Responses to this compound-Induced DNA Damage

Exposure of cells to this compound can induce various types of DNA damage. Studies investigating the mechanism of action of this compound and related compounds have shown that they can inhibit topoisomerase-II enzymes, leading to the formation of protein-associated single-strand breaks in DNA. patsnap.comnih.gov The degree of single-strand DNA damage has been correlated with the cytotoxic potency of this class of compounds. nih.gov Cells respond to such DNA damage by activating cell cycle checkpoints and initiating DNA repair processes to maintain genomic integrity. mdpi.comnumberanalytics.comfrontiersin.org The effectiveness of these cellular responses can influence the sensitivity or resistance of cells to this compound.

Alterations in Target Enzymes

Alterations affecting the target enzyme, DNA topoisomerase II, constitute a primary mechanism by which cells develop resistance to TOPII inhibitors like this compound. These alterations can impact the enzyme's expression levels, structure, or catalytic activity, thereby reducing the drug's ability to form stable cleavable complexes or inhibit enzyme function effectively.

Topoisomerase II Isoform Modifications and Their Contribution to Resistance

Human cells express two main isoforms of DNA topoisomerase II: topoisomerase II alpha (TOP2A) and topoisomerase II beta (TOP2B). aging-us.commdpi.com While both isoforms share structural and functional similarities, they are distinct gene products with different roles in the cell cycle and varying sensitivities to different TOPII inhibitors. mdpi.com TOP2A is highly expressed in proliferating cells and plays a crucial role in DNA replication and chromosome segregation. aging-us.comuniprot.orguniprot.org TOP2B is expressed in both proliferating and quiescent cells and is involved in processes such as transcription and DNA repair. mdpi.com

Modifications to either isoform can contribute to resistance. A predominant mechanism of resistance to several chemotherapeutic agents that target topoisomerase II is the decreased expression of TOP2A. uniprot.orguniprot.org Reduced levels of the alpha isoform can lead to fewer drug-target interactions, diminishing the cytotoxic effect of TOPII inhibitors. uniprot.orguniprot.org Altered sensitivity of the topoisomerase enzyme itself has also been identified as a factor in resistance. aging-us.com This can be due to mutations or post-translational modifications that affect the drug binding site or the enzyme's conformation, rendering it less susceptible to inhibition by compounds like this compound.

Adaptive Cellular Responses and Acquired Resistance Development in Experimental Models

Cells can develop acquired resistance to topoisomerase II inhibitors through adaptive responses that emerge over time, often observed in experimental models following prolonged drug exposure. While specific detailed research findings on the development of acquired resistance specifically to this compound in experimental models were not extensively available in the provided search results, general mechanisms of acquired resistance to TOPII inhibitors have been characterized.

These adaptive responses can include, but are not limited to, changes in drug transport, such as decreased cellular uptake or increased efflux, leading to lower intracellular drug concentrations. aging-us.comnih.gov Enhanced DNA repair mechanisms can also contribute by more efficiently resolving the DNA breaks induced by TOPII inhibitors. nih.gov Furthermore, alterations in cell cycle checkpoints or apoptosis pathways can allow cells to survive despite the DNA damage inflicted by the drug. The development of such acquired resistance is a complex process involving multiple potential cellular adaptations. nih.govnih.gov

Compound and Target Information

| Name | PubChem CID | Other Relevant Identifiers |

| This compound | 5281953 | |

| DNA topoisomerase II alpha | Gene ID: 7153, UniProt ID: P11388 | |

| DNA topoisomerase II beta | Gene ID: 7155, UniProt ID: Q02880 |

Biochemical Pathways and Metabolic Fate of Bw 502u83

Biotransformation and Metabolite Identification

The biotransformation of BW 502U83 involves metabolic processes that modify the parent compound. In the rat, the primary metabolic pathways involve the oxidation of the hydroxyethyl group and one or both of the hydroxymethyl groups of this compound. These reactions yield three major metabolites that have been observed in both urine and feces. patsnap.com Analysis of radiocarbon in rat urine and feces following administration of [14C]502U83 revealed the presence of at least six common radioactive peaks, each representing approximately 2% to 12% of the administered dose. patsnap.com The parent drug, this compound, was found to be the major component in both urine and feces, accounting for 18% and 10% of the dose recovered over 48 hours, respectively. patsnap.com There was no evidence of metabolism occurring on the anthracene ring structure of the compound. patsnap.com

Identification of Glucuronide Metabolites

Among the metabolites identified, the glucuronic acid conjugate of the parent drug was detected. patsnap.com This glucuronide conjugate was found to be a minor metabolite in the rat, representing less than 2% of the administered dose. patsnap.com Glucuronidation is a common Phase II metabolic pathway where a glucuronic acid moiety is conjugated to a compound, typically increasing its hydrophilicity and facilitating excretion.

Role of Metabolic Activation in Explaining In Vitro Activity Anomalies

Information specifically detailing the role of metabolic activation of this compound in explaining anomalies observed in in vitro activity was not available in the provided search results. However, the biotransformation of this compound in vivo involves oxidative metabolism of its side chains and the formation of a glucuronide conjugate, as identified in rat studies. patsnap.com Metabolic activation, where a compound is converted into a more pharmacologically active or reactive metabolite, is a known phenomenon for some drugs and can influence their activity profiles.

Pharmacokinetic Research in Non-Human Biological Systems

Pharmacokinetic studies in non-human biological systems, such as rat models, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound before potential investigation in humans.

Systemic Clearance and Disposition in Preclinical Species (e.g., rat model studies)

Pharmacokinetic and disposition studies of this compound have been conducted in the rat. Following oral administration, rapid absorption was observed, with average maximum plasma concentrations of 5.3 micrograms/ml achieved at 0.28 hours. patsnap.com The bioavailability after oral dosing was estimated to be 62%. patsnap.com After intravenous administration, the half-life of this compound in the rat was determined to be 1.73 hours. patsnap.com

The disposition of this compound in the rat involved relatively balanced excretion via urine and feces. After intravenous administration of [14C]502U83, a mean of 94.1% of the dose was recovered within 72 hours, with 46.6% found in the urine and 47.5% in the feces. patsnap.com Autoradiography studies in rats administered [14C]502U83 intravenously showed significant levels of radioactivity in the bone marrow, salivary gland, thymus, and lung. patsnap.com The highest levels of radioactivity were observed in the gastrointestinal tract. patsnap.com Notably, there was no evidence of radioactivity penetrating the brain. patsnap.com

Inter-Individual Variability in Pharmacokinetic Parameters in Preclinical Studies

Specific data detailing inter-individual variability in the pharmacokinetic parameters of this compound in preclinical studies were not available in the provided search results. While inter-individual variability in pharmacokinetic parameters is a recognized aspect of preclinical research for various compounds and can be influenced by factors such as enzyme expression and activity, specific findings for this compound in preclinical species were not presented in the analyzed literature. nih.govgoogle.compatsnap.com

Advanced Research Methodologies for Investigating Bw 502u83

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic methods are fundamental in the study of BW 502U83, enabling the identification, separation, and quantification of the compound and its related substances, as well as providing information about its interactions with biological molecules.

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of chemical compounds and their metabolites. While the provided search results specifically mention the use of Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) for quantifying thiopurine metabolites like 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP), the principle of chromatographic separation is central to such analyses questdiagnostics.comsbgh.mb.ca. HPLC, often coupled with detectors like UV-Vis or mass spectrometers, allows researchers to determine the concentration of this compound and its metabolic products in biological samples, which is crucial for understanding its pharmacokinetics and pharmacodynamics. The quantification of metabolites like 6-TGN is particularly relevant for thiopurine-based therapies, as their levels in erythrocytes have been associated with therapeutic efficacy and potential toxicity questdiagnostics.comsbgh.mb.cawellcomeopenresearch.org.

Gel Electrophoresis for DNA Decatenation and Strand Break Analysis

Gel electrophoresis is a powerful tool for analyzing DNA structure and detecting DNA damage, including strand breaks and alterations in topology. In the context of this compound, gel electrophoresis assays have been employed to investigate its effects on DNA decatenation, a process mediated by topoisomerase-II (TOPO-II) enzymes. Studies have shown that this compound, along with other AMAPs like crisnatol (BW 770U82) and BW 773U82, can inhibit the decatenation of DNA by purified TOPO-II enzymes nih.govresearchgate.netpatsnap.comingentaconnect.com. This inhibition suggests that interference with TOPO-II activity is a mechanism by which this compound may induce protein-associated single-strand breaks (SSBs) in DNA nih.govpatsnap.comingentaconnect.com. Gel electrophoresis, including techniques like pulsed-field gel electrophoresis (PFGE), is also utilized for the quantitative measurement of DNA double-strand breaks (DSBs) and SSBs induced by DNA damaging agents labtron.comspringernature.comnih.gov.

Table 1: Effect of AMAPs on DNA Decatenation by Topoisomerase-II

| Compound | Inhibition of DNA Decatenation |

| This compound | Yes |

| Crisnatol (BW 770U82) | Yes |

| BW 773U82 | Yes |

Data based on observations using gel electrophoresis assays with purified topoisomerase-II enzymes and pBR 322 DNA nih.govpatsnap.comingentaconnect.com.

Fluorescence Assays for Characterizing DNA Binding Properties

Fluorescence assays are valuable for studying molecular interactions, including the binding of compounds to DNA. Techniques such as fluorescence polarization (FP) and fluorescence interference assays can be used to characterize the DNA binding properties of molecules like this compound bmglabtech.comprofoldin.complos.orgresearchgate.net. Fluorescence polarization measures the change in the rotational mobility of a fluorescently labeled molecule upon binding to a larger molecule like DNA, leading to an increase in polarization bmglabtech.comresearchgate.net. Fluorescence interference assays, on the other hand, detect changes in fluorescence signals caused by compound binding to DNA, potentially by displacing a fluorescent dye or causing fluorescence quenching profoldin.com. These assays can provide quantitative data on binding affinity and stoichiometry, helping to understand how this compound interacts with DNA. While direct application to this compound is not explicitly detailed in the provided snippets for these specific assay types, the principles are applicable to characterizing the DNA binding aspects of AMAPs, which are known DNA binding agents nih.govpatsnap.comingentaconnect.com.

Molecular and Cell Biological Approaches

Beyond analyzing the compound itself and its direct DNA interactions via spectroscopic and chromatographic methods, molecular and cell biological approaches are essential for understanding the cellular consequences of this compound exposure, such as DNA damage and effects on macromolecular synthesis.

Alkaline Elution Filter Techniques for DNA Damage Quantification

Alkaline elution filter techniques are sensitive methods used to quantify DNA damage, specifically DNA strand breaks (single and double) and DNA-protein cross-links, in mammalian cells nih.govresearchgate.netpatsnap.comingentaconnect.compatsnap.comnih.govosti.gov. This technique involves lysing cells on a filter and eluting the DNA under alkaline conditions. Smaller DNA fragments resulting from strand breaks elute faster than intact DNA. The rate of elution can be used to quantify the frequency of SSBs and DSBs. DNA-protein cross-links can also be assessed by this method nih.govingentaconnect.comosti.gov. Alkaline elution has been utilized in studies investigating the mechanism of action of AMAPs, including this compound, by correlating DNA damage with cellular effects nih.govresearchgate.netpatsnap.comingentaconnect.compatsnap.com. Research using this technique has indicated that while some AMAPs, including this compound, are associated with SSBs, other mechanisms not involving DNA strand damage may also contribute to their cellular effects nih.govpatsnap.comingentaconnect.com.

Radiometric Assays for Macromolecular Synthesis Inhibition (e.g., [3H]-dTTP incorporation)

Radiometric assays are employed to measure the rate of synthesis of macromolecules such as DNA, RNA, and protein by tracking the incorporation of radiolabeled precursors. For assessing DNA synthesis inhibition, the incorporation of tritiated thymidine triphosphate ([3H]-dTTP) is commonly measured patsnap.com. Studies comparing the effects of various AMAPs, including this compound, on macromolecular synthesis in cell lines like MCF-7 have been conducted using such assays patsnap.com. These studies have shown that AMAPs can inhibit DNA and RNA synthesis, often with nearly equipotent effects, while requiring higher concentrations to inhibit protein synthesis patsnap.com. The inhibition of DNA synthesis by AMAPs, including this compound, has been observed and supports the theory that these compounds interfere with enzymes that interact with DNA, such as topoisomerase II or DNA and RNA polymerases patsnap.compatsnap.com.

Table 2: Relative Inhibition of Macromolecular Synthesis by AMAPs

| Macromolecule Synthesis | Relative Concentration for Inhibition (compared to DNA/RNA) |

| DNA | Low |

| RNA | Low (nearly equipotent to DNA) |

| Protein | Higher |

Based on general observations of AMAP effects on macromolecular synthesis patsnap.com. Specific quantitative data for this compound would require detailed experimental results.

Quantitative Messenger RNA (mRNA) Analysis for Gene Expression Studies

Quantitative messenger RNA (mRNA) analysis is a fundamental technique used to measure the expression levels of specific genes within a cell or tissue. This method provides a snapshot of the transcriptional activity, indicating which genes are being actively transcribed into mRNA at a given time. By comparing mRNA levels in cells treated with this compound to untreated control cells, researchers can identify genes whose expression is modulated by the compound. This can offer clues about the cellular pathways and processes affected by this compound.

Techniques such as quantitative real-time PCR (qPCR) and RNA sequencing (RNA-Seq) are commonly employed for this purpose. qPCR allows for the precise quantification of mRNA levels for a targeted set of genes thermofisher.com. RNA-Seq, on the other hand, provides a comprehensive, genome-wide view of gene expression, enabling the discovery of both known and novel transcripts affected by the treatment thermofisher.com. These methods can reveal changes in the abundance of specific mRNA molecules, which can be indicative of the compound's impact on cellular functions, including stress responses, cell cycle regulation, or metabolic alterations. Gene expression profiling measures mRNA levels to show the pattern of genes expressed by a cell at the transcription level thermofisher.com. This involves measuring relative mRNA amounts in different experimental conditions to assess which conditions resulted in specific gene expression thermofisher.com.

Microscopy for Cellular Morphological Changes and Damage Assessment

More advanced microscopy techniques, such as fluorescence microscopy and electron microscopy, can provide finer details. Fluorescence microscopy, often used with specific stains or fluorescently tagged proteins, can highlight particular cellular structures, organelles, or molecular events, such as DNA damage or cytoskeletal changes. Electron microscopy offers ultra-high resolution imaging, enabling the examination of ultrastructural details within the cell, including changes to mitochondria, endoplasmic reticulum, or the nucleus, which might be indicative of the compound's mechanism of toxicity or cellular response. Observing these morphological changes provides phenotypic evidence of the cellular impact of this compound.

Genetic Screening Methodologies for Mechanistic Elucidation

Genetic screening methodologies are powerful tools for dissecting the molecular mechanisms underlying a compound's action and identifying genetic factors that influence cellular response or the development of resistance.

CRISPR-Based Approaches for Identifying Genetic Determinants of Response and Resistance

CRISPR-based approaches, particularly CRISPR-Cas9 gene editing, have revolutionized the ability to systematically investigate the role of specific genes in cellular processes. nih.gov. By using CRISPR screens, researchers can introduce targeted genetic perturbations (e.g., gene knockouts, knock-ins, or transcriptional modulation) across the genome or in a library of candidate genes nih.gov.

In the context of this compound, CRISPR screens can be used to identify genes whose inactivation or activation alters cellular sensitivity or confers resistance to the compound. For example, a genome-wide CRISPR knockout screen could identify genes whose loss makes cells more resistant or more sensitive to this compound treatment. This can help pinpoint specific pathways or proteins that are either directly targeted by the compound or are involved in mediating cellular defense or repair mechanisms. CRISPR screens have been used to link genetic perturbations with changes in gene expression and phenotypes nih.gov. CRISPR-based single-cell assays can link genetic perturbations to genome-wide chromatin accessibility in a large number of cells nih.gov.

Whole-Genome Sequencing for Mutation Analysis in Resistant Strains

Whole-genome sequencing (WGS) is a comprehensive method that determines the complete DNA sequence of an organism's genome. who.int. When studying compounds like this compound, WGS is particularly valuable for analyzing resistant cell lines or strains that have been developed or isolated after prolonged exposure to the compound. frontiersin.org.

Future Directions in Bw 502u83 Chemical Biology Research

Strategies for Overcoming Documented Resistance Mechanisms

The development of resistance is a significant challenge in the application of many biologically active compounds. While specific documented resistance mechanisms for BW 502U83 are not extensively detailed in the provided search results, the broader context of drug resistance research highlights key strategies that are relevant for future investigation into this compound.

Understanding resistance processes is critical for developing new agents to counteract resistant biological systems. mdpi.com General mechanisms of resistance can include structural modifications of the compound, alterations or bypass of target sites, reduced penetration of the compound into cells, active expulsion of the compound, and global cellular adaptive processes. mdpi.com Future research on this compound should focus on identifying the specific mechanisms by which biological systems develop resistance to its effects.

Strategies to overcome resistance often involve the use of drug combinations that can target compensatory mechanisms or the development of new compounds that are not susceptible to existing resistance pathways. cam.ac.ukgoogleapis.com Research into multidrug resistance reversal agents is also ongoing. googleapis.com For this compound, future directions include investigating its activity in documented resistant cell lines, identifying the genetic or molecular changes associated with acquired resistance, and exploring combination strategies with other agents that could circumvent these resistance mechanisms.

Rational Design and Development of Next-Generation Analogues with Improved Biological Profiles

The rational design of analogues is a key strategy in chemical biology to improve the properties of existing compounds. This involves understanding the relationship between the molecular structure and biological activity to design new molecules with enhanced efficacy, reduced off-target effects, or improved pharmacokinetic properties. nih.gov

For compounds related to this compound, such as certain AMAPs (anthracene-based anticancer drugs), studies have explored the relationship between their structure and activities like DNA damage and topoisomerase-II inhibition. researchgate.net Future research should leverage these findings and modern computational and synthetic techniques to design next-generation this compound analogues.

The design process can involve modifying specific parts of the this compound structure to influence its interaction with biological targets, improve its stability, or alter its cellular uptake and metabolism. This rational design approach, guided by a deeper understanding of the compound's mechanism of action and resistance, aims to create analogues with improved biological profiles, such as increased potency or activity against resistant cells. The synthesis and screening of large chemical libraries, along with highly characterized in vitro and in vivo models, remain a major approach for identifying novel lead structures. googleapis.comgoogleapis.com

Integration of Omics Data for Systems-Level Understanding of Drug Response

The integration of multi-omics data is transforming the understanding of drug response by providing a comprehensive view of how genetic, transcriptomic, proteomic, and metabolomic factors influence the effects of a compound. nih.govresearchgate.net This systems-level approach can help to unravel complex biological processes and disease mechanisms related to drug action and response. nih.gov

For this compound, integrating omics data from biological systems treated with the compound can provide valuable insights into its effects on a global molecular level. This could involve analyzing changes in gene expression, protein levels, or metabolic profiles in response to this compound exposure. nih.govresearchgate.net

Such integrated analysis can help to identify biomarkers of response or resistance, uncover previously unknown pathways affected by the compound, and provide a more complete picture of its biological impact. d-nb.info Machine learning and computational methods are essential tools for integrating and interpreting these complex datasets. researchgate.netd-nb.info Future research should utilize these approaches to integrate omics data related to this compound, leading to a more comprehensive, systems-level understanding of its effects and informing the development of more effective strategies for its use or the design of improved analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.